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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-5-iodophenol is a halogenated aromatic compound with significant potential as a

building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its

utility stems from the distinct reactivity of its chloro and iodo substituents, making it a versatile

intermediate in medicinal chemistry for creating novel compounds through reactions like Suzuki

or Heck cross-coupling.[1] A thorough understanding of its spectral characteristics is paramount

for confirming its identity, purity, and for tracking its transformations in chemical reactions. This

guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Chloro-5-iodophenol, offering both predicted

data and interpretation based on the analysis of structurally related compounds.

Molecular Structure and Properties
2-Chloro-5-iodophenol (C₆H₄ClIO) is a solid at room temperature with a molecular weight of

254.45 g/mol and an exact mass of 253.89954 Da.[2] The strategic placement of the chloro,

iodo, and hydroxyl groups on the benzene ring dictates its unique spectral features.

Molecular Structure of 2-Chloro-5-iodophenol

Caption: Ball-and-stick model of 2-Chloro-5-iodophenol.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum
Due to the limited availability of experimental spectra, a predicted ¹H NMR spectrum is

presented below. The chemical shifts are estimated based on the molecular structure and

empirical data from similar compounds.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

H-3 7.2 - 7.4
Doublet of Doublets

(dd)

J(H3,H4) ≈ 8.5,

J(H3,H6) ≈ 2.5

H-4 6.8 - 7.0
Doublet of Doublets

(dd)

J(H4,H3) ≈ 8.5,

J(H4,H6) ≈ 0.5

H-6 7.5 - 7.7 Doublet (d) J(H6,H3) ≈ 2.5

OH 5.0 - 6.0 Broad Singlet (br s) -

Interpretation of the ¹H NMR Spectrum
Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are in distinct

chemical environments and are expected to appear in the aromatic region of the spectrum

(typically 6.5-8.0 ppm).

H-6 is predicted to be the most downfield of the aromatic protons due to the deshielding

effects of the adjacent chloro and iodo groups. It is expected to appear as a doublet due to

coupling with H-3.

H-3 is expected to be a doublet of doublets due to coupling with both H-4 (ortho-coupling)

and H-6 (meta-coupling).
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H-4 is also anticipated to be a doublet of doublets, primarily due to ortho-coupling with H-

3.

Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet. Its

chemical shift can vary depending on the concentration and solvent due to hydrogen

bonding.[3] The broadness of the signal is a result of chemical exchange with the solvent or

other hydroxyl groups. A "D₂O shake" experiment can be performed to confirm the identity of

the OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear

from the spectrum.[4]

General Workflow for NMR Analysis

Sample Preparation
(Dissolve in deuterated solvent, e.g., CDCl₃)

NMR Spectrometer Setup
(Tune and shim the instrument)

Data Acquisition
(Acquire ¹H and ¹³C spectra)

Data Processing
(Fourier transform, phase correction, baseline correction)

Spectral Analysis
(Chemical shift, integration, multiplicity) Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a

molecule.

Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (ppm)

C-1 (C-OH) 150 - 155

C-2 (C-Cl) 120 - 125

C-3 130 - 135

C-4 115 - 120

C-5 (C-I) 85 - 90

C-6 135 - 140
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Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 2-Chloro-5-iodophenol is expected to show six distinct

signals, corresponding to the six non-equivalent carbon atoms in the aromatic ring.

C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most

downfield signal in the aromatic region due to the strong deshielding effect of the oxygen

atom.

C-2 (C-Cl) and C-5 (C-I): The carbons bonded to the halogen atoms will have their chemical

shifts influenced by the electronegativity and size of the halogen. The carbon attached to

chlorine (C-2) will be deshielded, while the carbon attached to the larger iodine atom (C-5)

will experience a significant upfield shift (the "heavy atom effect").

C-3, C-4, and C-6: The remaining carbon atoms will have chemical shifts in the typical

aromatic region, with their precise locations influenced by the electronic effects of the

substituents.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum
Functional Group Vibrational Mode

Predicted Wavenumber

(cm⁻¹)

O-H Stretching 3200 - 3600 (broad)

C-H (aromatic) Stretching 3000 - 3100

C=C (aromatic) Stretching 1450 - 1600

C-O Stretching 1200 - 1260

C-Cl Stretching 700 - 800

C-I Stretching 500 - 600
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Interpretation of the IR Spectrum
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by

hydrogen bonding.

Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm⁻¹

corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

Aromatic C=C Stretches: Several sharp to medium intensity bands in the 1450-1600 cm⁻¹

region are indicative of the C=C stretching vibrations within the benzene ring.

C-O Stretch: A strong band around 1200-1260 cm⁻¹ is expected for the C-O stretching

vibration of the phenol.

C-Cl and C-I Stretches: The C-Cl and C-I stretching vibrations are expected to appear in the

fingerprint region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and elemental composition of a

compound, as well as structural information from the fragmentation pattern.

Expected Mass Spectrum
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the

molecular weight of 2-Chloro-5-iodophenol (254 g/mol ). Due to the presence of chlorine,

an isotopic pattern will be observed for the molecular ion, with a peak at m/z 254 (for ³⁵Cl)

and a smaller peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that will likely

cause fragmentation of the molecule.[5] Common fragmentation pathways for phenols

include the loss of CO, CHO, and the halogen atoms. The presence of both chlorine and

iodine will lead to a complex fragmentation pattern, which can be used to confirm the

structure.

General Workflow for Mass Spectrometry Analysis
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Sample Introduction
(e.g., direct infusion, GC/LC)

Ionization
(e.g., EI, ESI)

Mass Analysis
(Separation of ions by m/z)

Detection
(Ion detection and signal amplification)

Data Analysis
(Mass spectrum generation and interpretation)

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Chloro-5-iodophenol
and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an

NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned

and the magnetic field shimmed to ensure homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton

decoupling is typically used to simplify the spectrum to single lines for each carbon.

Data Processing: Process the acquired data by applying a Fourier transform, phasing the

spectrum, and performing baseline correction.

IR Spectroscopy (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount (a few milligrams) of 2-Chloro-5-iodophenol
in a volatile solvent like dichloromethane or acetone.[6]

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the solid compound on the plate.[6]
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Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean salt plate should be run first and

subtracted from the sample spectrum.

Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent.

Mass Spectrometry (Electron Ionization - GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Chloro-5-iodophenol in a volatile

organic solvent (e.g., dichloromethane or methanol).

GC Separation: Inject the sample into a gas chromatograph (GC) coupled to the mass

spectrometer. The GC will separate the compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate

ions.

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-

to-charge ratio by the mass analyzer. The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

interpret the fragmentation pattern.

Conclusion
The spectral data of 2-Chloro-5-iodophenol, whether experimentally determined or predicted,

provides a detailed fingerprint of its molecular structure. By combining the information from ¹H

NMR, ¹³C NMR, IR, and MS, researchers can confidently identify this compound, assess its

purity, and monitor its role in synthetic pathways. This guide serves as a valuable resource for

professionals in the fields of chemical research and drug development, enabling a deeper

understanding and more effective utilization of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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